d-Atabrine dihydrochloride

Description

BenchChem offers high-quality d-Atabrine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about d-Atabrine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

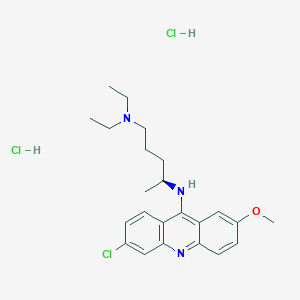

(4S)-4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30ClN3O.2ClH/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);2*1H/t16-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKVBVICMUEIKS-SQKCAUCHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCC[C@H](C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32Cl3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of d-Atabrine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of d-Atabrine dihydrochloride, the dextrorotatory enantiomer of Atabrine (quinacrine). This document details the chemical processes involved, purification methodologies, and the mechanistic pathways of the compound.

Synthesis of d-Atabrine Dihydrochloride

The synthesis of d-Atabrine dihydrochloride is a multi-step process that involves the preparation of key intermediates: the acridine core and the chiral side chain, followed by their condensation and subsequent purification.

Synthesis of the Acridine Intermediate: 6,9-dichloro-2-methoxyacridine

A crucial precursor for the synthesis of Atabrine is 6,9-dichloro-2-methoxyacridine. An improved synthetic route has been developed, offering a higher yield and fewer steps compared to previous methods.[1][2]

Experimental Protocol: Synthesis of 6,9-dichloro-2-methoxyacridine

This synthesis can be achieved in three main steps with an overall yield of approximately 63%.[1]

-

Buchwald-Hartwig Coupling: 4-chlorosalicylic acid is first converted to its methyl ester and then to a triflate. This is followed by a Buchwald-Hartwig coupling reaction with 4-methoxy-2-nitroaniline.

-

Saponification and Cyclization: The resulting intermediate undergoes saponification followed by cyclization to form the acridone core.

-

Chlorination: The acridone is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the final product, 6,9-dichloro-2-methoxyacridine.[1][2]

| Step | Reactants | Reagents and Conditions | Yield |

| 1 | 4-chlorosalicylic acid derivative, 4-methoxy-2-nitroaniline | Pd(OAc)₂, rac-BINAP, Cs₂CO₃, toluene, 120 °C, 2 h | High |

| 2 | Buchwald-Hartwig product | 1) Ba(OH)₂·8H₂O, CH₃OH, 90 °C, 2 h; 2) 1 M aq. HCl | High |

| 3 | Acridone intermediate | POCl₃ (34 equiv.), 120 °C, 2.5 h | Good |

Synthesis of the Chiral Side Chain: (S)-1-diethylamino-4-aminopentane

The chirality of d-Atabrine is determined by the stereochemistry of the diamine side chain. The required (S)-enantiomer can be synthesized or obtained through resolution. The synthesis of the racemic 1-diethylamino-4-aminopentane is well-established.

Experimental Protocol: Synthesis of 1-diethylamino-4-aminopentane

-

Reductive Amination: 1-diethylamino-4-pentanone is subjected to reductive amination. The ketone is reacted with ammonia in the presence of a reducing agent, typically hydrogen gas over a nickel catalyst, in an ethanol solvent.[3]

-

Purification: The crude product is purified by distillation under reduced pressure.[3]

To obtain the specific (S)-enantiomer required for d-Atabrine, a chiral resolution step would be necessary, or an asymmetric synthesis approach could be employed.

Condensation and Salt Formation

The final step in the synthesis of the d-Atabrine base is the condensation of 6,9-dichloro-2-methoxyacridine with (S)-1-diethylamino-4-aminopentane. This is followed by conversion to the dihydrochloride salt.

Experimental Protocol: Synthesis of d-Atabrine Dihydrochloride

-

Condensation: 6,9-dichloro-2-methoxyacridine is reacted with an excess of (S)-1-diethylamino-4-aminopentane in a suitable solvent, such as phenol, at an elevated temperature.

-

Work-up: The reaction mixture is then worked up to remove excess reactants and the solvent, yielding the crude d-Atabrine base.

-

Salt Formation: The purified base is dissolved in a suitable solvent, and hydrochloric acid is added to precipitate the dihydrochloride salt.

Purification of d-Atabrine Dihydrochloride

The purification of d-Atabrine dihydrochloride is critical to ensure high purity and to isolate the desired dextrorotatory enantiomer from any racemic mixture. This is typically achieved through chiral chromatography followed by recrystallization.

Enantiomeric Resolution by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is an effective method for separating the enantiomers of quinacrine.

Experimental Protocol: Chiral HPLC Separation

A published method for the enantiomeric resolution of quinacrine utilizes a Chirobiotic R column.[4][5]

| Parameter | Value |

| Column | Chirobiotic R (150 x 4.6 mm, 5.0 µm) |

| Mobile Phase | Methanol-acetonitrile-water-triethylamine (60:30:10:0.1, v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometry |

This analytical method can be scaled up to a preparative scale to isolate larger quantities of the d-enantiomer.

Recrystallization

Following chiral separation, recrystallization is employed to obtain the final product in a highly pure, crystalline form.

Experimental Protocol: Recrystallization

-

Solvent Selection: A suitable solvent or solvent system is chosen in which d-Atabrine dihydrochloride is soluble at high temperatures but sparingly soluble at low temperatures.

-

Dissolution: The crude d-Atabrine dihydrochloride is dissolved in the minimum amount of the hot solvent.

-

Cooling: The solution is allowed to cool slowly and undisturbed to promote the formation of large, pure crystals.

-

Filtration: The crystals are collected by vacuum filtration.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Quality Control

The purity and identity of the final d-Atabrine dihydrochloride product are confirmed using various analytical techniques.

| Analytical Method | Purpose |

| ¹H NMR | Structural confirmation |

| LC-MS | Molecular weight determination and purity assessment |

| Chiral HPLC | Enantiomeric purity determination |

| Melting Point | Physical property characterization and purity check |

Mechanism of Action

The biological activity of Atabrine is attributed to several mechanisms of action. As the active enantiomer, d-Atabrine is responsible for these effects.

dot

References

d-Atabrine Dihydrochloride: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of d-Atabrine dihydrochloride, an active enantiomer of quinacrine. The document outlines its chemical properties, provides detailed experimental protocols for its use, and illustrates its putative signaling pathway.

Core Chemical and Physical Properties

d-Atabrine dihydrochloride is recognized for its antiprion activity.[1][2] Its fundamental chemical and physical data are summarized below.

| Property | Value | Citations |

| Molecular Weight | 472.88 g/mol | [1][2][3][4][5] |

| Molecular Formula | C23H32Cl3N3O | [1][2][3][4][5] |

| CAS Number | 56100-41-5 | [1][2][3] |

| Appearance | Solid | [1] |

| Color | Light yellow to yellow | [1] |

| Purity | >98% | [4] |

| Canonical SMILES | C--INVALID-LINK--CCCN(CC)CC.Cl.Cl | [1][2] |

Experimental Protocols

Detailed methodologies for the preparation and storage of d-Atabrine dihydrochloride solutions are crucial for ensuring experimental reproducibility and compound stability.

2.1. In Vitro Solution Preparation

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common solvent.

-

Stock Solution Preparation:

-

Solubility:

2.2. In Vivo Solution Preparation

For in vivo studies, a multi-solvent system is often required to ensure biocompatibility and solubility.

-

Recommended Solvent Formulation:

-

Prepare a stock solution in DMSO first.

-

Sequentially add the following co-solvents in the specified volumetric ratios:

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

The final solution should contain 10% DMSO.[1]

-

-

Solubility in Formulation:

-

≥ 1.67 mg/mL (3.53 mM); should result in a clear solution.[1]

-

-

Administration:

2.3. Storage and Stability

Proper storage is critical to maintain the integrity of d-Atabrine dihydrochloride.

-

Powder Form:

-

In Solvent:

Putative Signaling Pathway

d-Atabrine is an enantiomer of quinacrine, which has been shown to exert its effects through multiple signaling pathways, including the inhibition of NF-κB and the activation of p53.[6][7] The following diagram illustrates a potential mechanism of action.

Caption: Putative signaling pathway of d-Atabrine dihydrochloride.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. d-Atabrine dihydrochloride - MedChem Express [bioscience.co.uk]

- 4. mybiosource.com [mybiosource.com]

- 5. d-Atabrine dihydrochloride | C23H32Cl3N3O | CID 76971372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mepacrine - Wikipedia [en.wikipedia.org]

- 7. Repurposing of Anti-Malarial Drug Quinacrine for Cancer Treatment: A Review [mdpi.com]

Technical Guide: d-Atabrine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of d-Atabrine dihydrochloride, a compound of interest for its biological activities. It includes key identifiers, physicochemical properties, and relevant biological data to support research and development efforts.

Chemical Identity and Properties

d-Atabrine dihydrochloride is the dextrorotatory enantiomer of Atabrine (also known as Quinacrine), a member of the acridine family.[1][2] It is specifically the (4S)-4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine in its dihydrochloride salt form.[3]

The Chemical Abstracts Service (CAS) number for d-Atabrine dihydrochloride is 56100-41-5 .[1][4][5][6] It is important to distinguish this from the CAS number for Quinacrine dihydrochloride (racemic mixture), which is 69-05-6, and the less active l-enantiomer, l-Atabrine dihydrochloride, which is 56100-42-6.[7][8]

Table 1: Physicochemical Properties of d-Atabrine Dihydrochloride

| Property | Value | Citations |

| CAS Number | 56100-41-5 | [1][3][4][6] |

| Molecular Formula | C23H32Cl3N3O | [1][3][6] |

| Molecular Weight | 472.88 g/mol | [1][3][4][6] |

| Purity | ≥98% (typical) | [6] |

| Solubility | Soluble in DMSO (16.67 mg/mL) | [1][5] |

| Storage (Powder) | -20°C for up to 3 years | [5][6] |

| Storage (In Solvent) | -80°C for up to 1 year | [5] |

| IUPAC Name | (4S)-4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride | [3] |

Biological Activity and Mechanism of Action

d-Atabrine dihydrochloride is recognized as the biologically active enantiomer of quinacrine, particularly noted for its antiprion activity.[1][4] Quinacrine itself has a history as an antimalarial agent and has been investigated for its anticancer effects.[9][10]

The mechanism of action for the racemic mixture, Quinacrine dihydrochloride, involves the suppression of Nuclear Factor-kappaB (NF-κB) signaling and the activation of p53 signaling pathways.[10][11] This dual action can lead to the induction of apoptosis (programmed cell death) in cancer cells.[10] Quinacrine is also known to be a non-specific inhibitor of phospholipase A2 (PLA2).[7] While these mechanisms are established for the racemic mixture, they provide a strong basis for investigating the specific activity of the d-enantiomer.

The diagram below illustrates the proposed signaling pathway for Quinacrine, which is relevant to understanding the potential mechanism of its active d-enantiomer.

Caption: Proposed mechanism of Quinacrine action.

Experimental Protocols

This section details a standard protocol for preparing stock solutions of d-Atabrine dihydrochloride for in vitro experiments, based on solubility data provided by suppliers.

Objective: To prepare a sterile stock solution of d-Atabrine dihydrochloride for use in cell culture assays.

Materials:

-

d-Atabrine dihydrochloride powder (CAS: 56100-41-5)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Sterile 0.22 µm syringe filter

Procedure: Stock Solution Preparation (e.g., 10 mM)

-

Calculation: Based on a molecular weight of 472.88 g/mol , to prepare a 10 mM stock solution, 4.73 mg of d-Atabrine dihydrochloride is required per 1 mL of DMSO. For different volumes, the required mass can be calculated using the formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000

-

Weighing: Aseptically weigh the calculated amount of d-Atabrine dihydrochloride powder and transfer it to a sterile vial.

-

Dissolution: Add the corresponding volume of DMSO to the vial. For instance, add 1 mL of DMSO for 4.73 mg of powder to achieve a 10 mM concentration.[1]

-

Solubilization: Tightly cap the vial and vortex thoroughly. If complete dissolution is not achieved, sonication or gentle warming to 37°C can be applied to aid the process.[1][5]

-

Sterilization (Optional but Recommended): For cell-based assays, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile vial to ensure sterility.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months or 1 year).[5][8]

Workflow Diagram: Stock Solution Preparation

Caption: Workflow for preparing d-Atabrine dihydrochloride stock solution.

Disclaimer: This document is intended for research use only and is not for human consumption or therapeutic use.[4]

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. d-Atabrine dihydrochloride | C23H32Cl3N3O | CID 76971372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. d-Atabrine dihydrochloride - MedChem Express [bioscience.co.uk]

- 5. d-Atabrine dihydrochloride | TargetMol [targetmol.com]

- 6. mybiosource.com [mybiosource.com]

- 7. scbt.com [scbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 69-05-6 | CAS DataBase [m.chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Facebook [cancer.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of d-Atabrine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-Atabrine dihydrochloride, also known as quinacrine dihydrochloride or mepacrine dihydrochloride, is a synthetically derived acridine dye. Historically recognized for its use as an antimalarial and antiprotozoal agent, recent research has unveiled its potential as an anticancer therapeutic. This guide provides a comprehensive overview of the core physical and chemical properties of d-Atabrine dihydrochloride, details the experimental methodologies for their determination, and illustrates its key signaling pathways. This document is intended to serve as a technical resource for professionals in research and drug development.

Physical and Chemical Properties

The physical and chemical characteristics of d-Atabrine dihydrochloride are fundamental to its formulation, delivery, and biological activity. A summary of these properties is presented in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Appearance | Bright yellowish needles or bright yellow powder. | [1] |

| Odor | Odorless. | [1] |

| Melting Point | 248-250 °C | [2] |

| Solubility | Soluble in water (50 mg/mL with heat). Soluble in ethanol (~30 mg/mL) and DMSO (~5 mg/mL). | [2][3] |

| pH | Approximately 4.5 (for a 1% aqueous solution). | [1] |

Chemical and Molecular Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₃₂Cl₃N₃O | |

| Molecular Weight | 472.9 g/mol | [1] |

| Chemical Name | N4-(6-chloro-2-methoxyacridin-9-yl)-N1,N1-diethylpentane-1,4-diamine;dihydrochloride | |

| Stability | Stable. Incompatible with strong oxidizing agents. | |

| Reactivity | As an acidic salt of an amine, it reacts as a weak acid to neutralize bases. | [1] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of d-Atabrine dihydrochloride.

Determination of Melting Point

The melting point of d-Atabrine dihydrochloride is determined using the capillary melting point method.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

A small, dry sample of d-Atabrine dihydrochloride is finely powdered using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Determination of Solubility

The solubility of d-Atabrine dihydrochloride in various solvents is determined using the shake-flask method, which measures the equilibrium solubility.

Apparatus:

-

Analytical balance

-

Volumetric flasks

-

Mechanical shaker or orbital incubator

-

Centrifuge

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

pH meter

Procedure:

-

An excess amount of d-Atabrine dihydrochloride is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated in a mechanical shaker or incubator at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After shaking, the solution is allowed to stand to allow undissolved solid to settle.

-

A sample of the supernatant is carefully removed and centrifuged to separate any remaining solid particles.

-

The concentration of d-Atabrine dihydrochloride in the clear supernatant is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC with a calibrated standard curve.

-

The solubility is expressed as the concentration of the dissolved substance in the saturated solution (e.g., in mg/mL).

Determination of pH

The pH of an aqueous solution of d-Atabrine dihydrochloride is measured using a calibrated pH meter.

Apparatus:

-

pH meter with a glass electrode

-

Standard buffer solutions (e.g., pH 4, 7, and 10)

-

Beakers

-

Magnetic stirrer and stir bar

-

Distilled or deionized water

Procedure:

-

The pH meter is calibrated using at least two standard buffer solutions that bracket the expected pH of the sample.

-

A 1% (w/v) aqueous solution of d-Atabrine dihydrochloride is prepared by dissolving a known mass of the compound in a known volume of distilled or deionized water.

-

The solution is stirred gently to ensure homogeneity.

-

The calibrated pH electrode is rinsed with distilled water, gently blotted dry, and then immersed in the sample solution.

-

The pH reading is allowed to stabilize before being recorded.

Signaling Pathways and Mechanisms of Action

d-Atabrine dihydrochloride exerts its anticancer effects through the modulation of critical cellular signaling pathways, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the activation of the p53 tumor suppressor pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting proliferation and resistance to apoptosis. d-Atabrine dihydrochloride has been shown to inhibit this pathway.

Caption: d-Atabrine dihydrochloride's inhibition of the NF-κB pathway.

d-Atabrine dihydrochloride does not appear to prevent the degradation of IκBα or the nuclear translocation of NF-κB. Instead, it is proposed to act within the nucleus, where it prevents the p65 subunit of active NF-κB from binding to the promoter regions of its target genes. This blockade of DNA binding inhibits the transcription of pro-survival genes, thereby sensitizing cancer cells to apoptosis.

Activation of the p53 Signaling Pathway

The p53 protein is a critical tumor suppressor that responds to cellular stress by inducing cell cycle arrest, apoptosis, or senescence. The activation of p53 is a key mechanism of action for many anticancer drugs. d-Atabrine dihydrochloride has been shown to activate the p53 pathway.

Caption: Activation of the p53 signaling pathway by d-Atabrine dihydrochloride.

d-Atabrine dihydrochloride treatment leads to an increase in the expression of p53.[4] This is thought to occur through the stabilization of the p53 protein.[5] Activated p53 then acts as a transcription factor, upregulating the expression of its downstream target genes. These include p21, which mediates cell cycle arrest, and Bax, a pro-apoptotic protein that plays a crucial role in the intrinsic pathway of apoptosis.[4] The combined effect of cell cycle arrest and induction of apoptosis contributes significantly to the anticancer activity of d-Atabrine dihydrochloride.

Conclusion

d-Atabrine dihydrochloride possesses well-defined physical and chemical properties that are crucial for its development as a therapeutic agent. Its mechanism of action, involving the dual modulation of the NF-κB and p53 signaling pathways, provides a strong rationale for its investigation in oncology. This technical guide serves as a foundational resource for scientists and researchers, offering key data and procedural insights to facilitate further research and development of this promising compound.

References

- 1. Quinacrine Dihydrochloride | C23H32Cl3N3O | CID 6239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Quinacrine induces apoptosis in cancer cells by forming a functional bridge between TRAIL-DR5 complex and modulating the mitochondrial intrinsic cascade - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Synthetic Antimalarials: A Technical History of Atabrine and Its Derivatives

For decades, the fight against malaria was waged with a single, naturally derived weapon: quinine. However, the 20th century heralded a new era of synthetic chemistry, and with it, the development of novel antimalarial agents. Among the most significant of these was Atabrine, a groundbreaking synthetic compound that would play a pivotal role in global health, particularly during World War II. This technical guide delves into the discovery, history, and scientific underpinnings of Atabrine and its derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals.

From Dye to Drug: The Genesis of Atabrine

The story of Atabrine begins not in a pharmaceutical laboratory, but in the German dye industry. In the early 1930s, scientists at Bayer AG, leveraging their expertise in synthetic dyes, embarked on a quest for a synthetic alternative to quinine. This endeavor led to the synthesis of quinacrine, a bright yellow acridine derivative, which was subsequently given the trade name Atabrine.[1]

The initial development of Atabrine was a landmark in medicinal chemistry, demonstrating that complex biological activity could be replicated and even improved upon with synthetic molecules. Its discovery marked a shift away from reliance on natural products and paved the way for the development of a wide array of synthetic drugs.

A World at War: Atabrine's Crucial Role

The strategic importance of Atabrine became acutely apparent during World War II. With the Japanese occupation of Southeast Asia, the world's primary source of quinine was cut off from the Allied forces. Malaria posed a significant threat to troops operating in tropical regions, and a readily available, effective antimalarial was a military necessity. Atabrine filled this critical void.

Extensive clinical trials were conducted to establish its efficacy and safety, and it was widely distributed to Allied troops.[2] While effective in suppressing and treating malaria, Atabrine was not without its side effects. The most notable of these was a temporary yellowing of the skin, a consequence of the drug's acridine structure. Less common but more severe side effects included gastrointestinal distress and, in rare cases, toxic psychosis.[2]

The Rise and Fall of a Frontline Drug

Following the war, Atabrine continued to be a key tool in the global fight against malaria. However, its prominence began to wane with the introduction of chloroquine in the mid-1940s. Chloroquine, a 4-aminoquinoline, exhibited superior efficacy and a better side-effect profile, leading to its adoption as the first-line treatment for malaria.

Despite being largely superseded for malaria treatment, Atabrine and its derivatives have found other therapeutic applications. Quinacrine has been used as an anthelmintic, for the treatment of giardiasis, and in the management of certain autoimmune diseases like lupus erythematosus.[3]

Quantitative Analysis of Atabrine and Its Derivatives

A comprehensive understanding of the potency and pharmacokinetic properties of Atabrine and its derivatives is essential for appreciating their therapeutic potential and limitations. The following tables summarize key quantitative data gleaned from historical and contemporary research.

| Compound | Plasmodium falciparum Strain | IC50 (nM) | Reference |

| Quinine | 3D7 (sensitive) | 108 | [4] |

| Quinine | HB3 (sensitive) | 319 | [4] |

| Quinine | 7G8 (resistant) | 619 | [4] |

| Quinine | W2 (resistant) | 720 | [4] |

| Quinine | Dd2 (resistant) | 602 | [4] |

| Quinine | K1 (intermediate) | 407 | [4] |

| Quinine | Clinical Isolates (Ghana) | 55.1 (geometric mean) | [5] |

| Chloroquine | Clinical Isolates (Ghana) | 19.6 (geometric mean) | [5] |

| Parameter | Value | Animal Model | Reference |

| Pharmacokinetics of Quinacrine | |||

| Elimination Half-life | 5 - 14 days | Human | [3] |

| Protein Binding | 80-90% | Human | [3] |

| Oral Bioavailability | Rapidly absorbed | Human | [3] |

| Brain Concentration (40 mg/kg/day for 30 days) | ~1 µM | Mouse | [6] |

| Toxicity of Quinacrine | |||

| LD50 (Oral) | 1000 mg/kg | Mouse | [3] |

| LD50 (Oral) | 900 mg/kg | Rat | [3] |

Experimental Methodologies: A Glimpse into the Past

The development of Atabrine and its derivatives was underpinned by pioneering experimental work. The following sections provide an overview of the key experimental protocols of the era.

Synthesis of Atabrine (Quinacrine)

The synthesis of Atabrine, while complex for its time, followed established principles of organic chemistry. A key precursor, 4,7-dichloroquinoline, was reacted with a diamine side chain to yield the final product. While the precise industrial synthesis protocols were proprietary, laboratory-scale syntheses of related acridine and quinoline derivatives have been well-documented.[7]

In Vitro Antimalarial Screening

The in vitro screening of antimalarial compounds in the mid-20th century was a significant technical challenge. A common method involved the short-term cultivation of Plasmodium parasites, often using avian or primate malaria species, in the presence of the test compound. The efficacy of the compound was determined by observing the inhibition of schizont maturation under a microscope.[8] Later, the development of techniques for the continuous in vitro cultivation of Plasmodium falciparum and the use of radiolabeled precursors like [3H]hypoxanthine to measure parasite growth revolutionized in vitro drug screening.[9][10]

Illustrative In Vitro Assay Protocol (Mid-20th Century):

-

Parasite Culture: Plasmodium knowlesi is maintained in rhesus monkeys. Infected blood is drawn at peak parasitemia.

-

Drug Preparation: The test compound (e.g., Atabrine) is dissolved in a suitable solvent and serially diluted to achieve a range of concentrations.

-

Incubation: A suspension of infected red blood cells is incubated in a nutrient-rich medium containing the various drug concentrations for 24-48 hours. A drug-free control is included.

-

Endpoint Measurement: After incubation, thin blood smears are prepared, stained with Giemsa, and examined microscopically. The number of mature schizonts per 100 parasites is counted for each drug concentration and the control.

-

Data Analysis: The percentage inhibition of schizont maturation is calculated for each drug concentration relative to the control. The 50% inhibitory concentration (IC50) is then determined.

In Vivo Antimalarial Screening

Animal models were crucial for evaluating the in vivo efficacy and toxicity of antimalarial candidates. Rodent models, particularly mice infected with Plasmodium berghei, were widely used.[11][12] Non-human primates, such as rhesus monkeys infected with Plasmodium cynomolgi, also served as important models, especially for studying the effects of drugs on the liver stages of the parasite.[13]

Illustrative In Vivo Assay Protocol (Mouse Model):

-

Infection: Swiss albino mice are inoculated intraperitoneally with a standardized dose of Plasmodium berghei-infected red blood cells.

-

Drug Administration: The test compound is administered orally or subcutaneously to groups of infected mice at various dose levels for a set number of days, typically starting on the day of infection. A control group receives the vehicle only.

-

Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears. The mean percentage of parasitized red blood cells is calculated for each group.

-

Endpoint Measurement: The efficacy of the drug is assessed based on the suppression of parasitemia compared to the control group. The 50% effective dose (ED50), the dose that reduces parasitemia by 50%, is determined. Mean survival time of the treated animals is also recorded.

Unraveling the Mechanism: How Atabrine Works

The precise mechanism of action of Atabrine has been a subject of ongoing research. It is now understood that quinacrine exerts its antimalarial and other biological effects through multiple pathways.

Inhibition of NF-κB Signaling

One of the key mechanisms of quinacrine is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[14] NF-κB is a crucial transcription factor involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the release of NF-κB. The active NF-κB then translocates to the nucleus and activates the transcription of target genes. Quinacrine has been shown to interfere with this pathway by preventing the degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm.[15]

Caption: Quinacrine inhibits the NF-κB signaling pathway.

Activation of the p53 Tumor Suppressor Pathway

In addition to its anti-inflammatory effects, quinacrine has been shown to activate the p53 tumor suppressor pathway.[14] p53 is a critical protein that regulates the cell cycle and induces apoptosis (programmed cell death) in response to cellular stress, thereby preventing the proliferation of damaged cells. In many cancer cells, p53 is either mutated or its function is suppressed. Quinacrine can activate wild-type p53, leading to the transcription of pro-apoptotic genes like Bax and the suppression of anti-apoptotic genes like Bcl-2.[16][17] This activation of p53-mediated apoptosis is another important aspect of quinacrine's biological activity.

Caption: Quinacrine activates the p53 tumor suppressor pathway.

The Legacy and Future of Atabrine Derivatives

While Atabrine itself is no longer a primary antimalarial, its legacy endures. The discovery of Atabrine was a pivotal moment in the history of medicine, demonstrating the power of synthetic chemistry to address urgent global health needs. The study of its mechanism of action continues to provide insights into fundamental cellular processes and potential therapeutic targets for a range of diseases, from parasitic infections to cancer.

The development of Atabrine derivatives and other acridine-based compounds remains an active area of research. By modifying the acridine core and its side chains, scientists are working to develop new agents with improved efficacy, reduced toxicity, and novel mechanisms of action. The story of Atabrine serves as a powerful reminder of the enduring importance of chemical synthesis and rigorous scientific investigation in the ongoing battle against infectious diseases.

References

- 1. Pharmacokinetic and Pharmacodynamic Considerations in Antimalarial Dose Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. quinacrine.org [quinacrine.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. In Vitro Sensitivity of Plasmodium falciparum Clinical Isolates from the China-Myanmar Border Area to Quinine and Association with Polymorphism in the Na+/H+ Exchanger - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]

- 6. Pharmacokinetics of Quinacrine Efflux from Mouse Brain via the P-glycoprotein Efflux Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 9. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]

- 11. The roles of time and atabrine in inducing chronic Plasmodium berghei infections of white mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mouse Models for Erythrocytic-Stage Malaria | Springer Nature Experiments [experiments.springernature.com]

- 13. Overview of Plasmodium spp. and Animal Models in Malaria Research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mepacrine - Wikipedia [en.wikipedia.org]

- 15. Inhibition of NF-κB Signaling by Quinacrine Is Cytotoxic to Human Colon Carcinoma Cell Lines and Is Synergistic in Combination with Tumor Necrosis Factor-related Apoptosis-inducing Ligand (TRAIL) or Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ias.ac.in [ias.ac.in]

Unraveling the Biological Activity of d-Atabrine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-Atabrine dihydrochloride, the dextrorotatory enantiomer of the well-known antimalarial and antiprion agent quinacrine, has emerged as a molecule of significant interest in the field of neurodegenerative diseases. This technical guide provides an in-depth exploration of the biological activity of d-Atabrine dihydrochloride, with a focus on its superior antiprion properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to serve as a comprehensive resource for the scientific community.

Stereoselective Inhibition of Prion Propagation

The primary and most well-documented biological activity of d-Atabrine dihydrochloride is its potent and stereoselective inhibition of the formation of the scrapie isoform of the prion protein (PrPSc), the pathogenic hallmark of prion diseases.

Quantitative Analysis of Anti-Prion Activity

Studies have demonstrated that d-Atabrine ((S)-quinacrine) is significantly more effective at clearing PrPSc from infected cells than its levorotatory counterpart, l-Atabrine ((R)-quinacrine). The half-maximal effective concentrations (EC50) for the inhibition of PrPSc formation in scrapie-infected mouse neuroblastoma (ScN2a) cells highlight this stereoselectivity.

| Compound | Enantiomeric Form | Cell Line | EC50 (µM) for PrPSc Inhibition |

| d-Atabrine (Quinacrine) | (S)-enantiomer | ScN2a | ~0.4 |

| l-Atabrine (Quinacrine) | (R)-enantiomer | ScN2a | ~1.0 |

| Racemic Quinacrine | Mixture | ScN2a | 0.23 - 0.4 |

Note: The EC50 values are approximate and based on data reported in the literature. Specific values may vary between experiments.

Experimental Protocols

A detailed understanding of the methodologies employed to ascertain the biological activity of d-Atabrine dihydrochloride is crucial for the replication and extension of these findings.

Inhibition of PrPSc Formation in ScN2a Cells

This protocol outlines the key steps in determining the anti-prion efficacy of quinacrine enantiomers in a cell-based assay.

1. Cell Culture and Treatment:

-

Scrapie-infected mouse neuroblastoma (ScN2a) cells are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics).

-

Cells are seeded in multi-well plates and allowed to adhere.

-

d-Atabrine dihydrochloride, l-Atabrine dihydrochloride, and racemic quinacrine are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture media at varying concentrations.

-

Cells are incubated with the compounds for a specified period (e.g., 3-6 days).

2. Cell Lysis and Proteinase K Digestion:

-

After treatment, the cells are washed and lysed to release cellular proteins.

-

A portion of the cell lysate is treated with Proteinase K (PK) to digest the normal cellular prion protein (PrPC), leaving the PK-resistant PrPSc intact.

3. Detection of PrPSc:

-

The PK-treated lysates are then analyzed for the presence of PrPSc using immunological methods such as:

-

Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative method to determine the amount of PrPSc.

-

Western Blotting: A semi-quantitative method to visualize PrPSc bands.

-

4. Data Analysis:

-

The amount of PrPSc in treated cells is compared to that in untreated control cells.

-

The EC50 value is calculated as the concentration of the compound that results in a 50% reduction in the PrPSc signal.

Preliminary Studies on d-Atabrine Dihydrochloride Toxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes preliminary toxicity data for d-Atabrine dihydrochloride and its racemic mixture, quinacrine. The information is intended for research, scientific, and drug development professionals. It is not a substitute for comprehensive safety and toxicology studies.

Introduction

d-Atabrine dihydrochloride is the dextrorotatory enantiomer of the antimalarial and antiprion agent quinacrine (also known as Atabrine)[1][2][3][4]. Understanding its toxicity profile is crucial for its potential therapeutic development. This guide provides a consolidated overview of preliminary toxicity studies, focusing on quantitative data, experimental methodologies, and associated signaling pathways. Due to a lack of extensive data specifically on the d-enantiomer, much of the available information is derived from studies on the racemic mixture, quinacrine dihydrochloride.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for quinacrine, the racemic mixture containing d-Atabrine.

Table 1: Acute Toxicity Data for Quinacrine

| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |

| Mouse | Oral | 1300 | [5] |

| Rat | Oral | 900 | [6] |

Table 2: Chronic Toxicity Data from a 2-Year Carcinogenicity Bioassay of Quinacrine in Rats

| Dose Levels (mg/kg, intrauterine) | Key Observations | Reference(s) |

| 10/10 (two doses) | Similar incidence of reproductive tract tumors compared to controls. | [7] |

| 70/70 (two doses) | Increased incidence of uncommon tumors of the reproductive tract. | [7] |

| 70/250-350 (two doses) | Significantly greater incidence of uncommon tumors of the reproductive tract compared to controls. | [7] |

| All dose levels | Acute toxicity was evident during the dosing period. Non-neoplastic findings were more common in treated animals than controls. | [7] |

Experimental Protocols

This section details the methodologies for key toxicological assessments, based on established guidelines and specific study descriptions.

Acute Oral Toxicity (LD50 Determination)

The determination of the median lethal dose (LD50) for a substance like d-Atabrine dihydrochloride would typically follow the OECD Guidelines for the Testing of Chemicals.

Workflow for Acute Oral Toxicity Testing (OECD TG 423)

References

- 1. d-Atabrine dihydrochloride | C23H32Cl3N3O | CID 76971372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. d-Atabrine dihydrochloride - MedChem Express [bioscience.co.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. QT Prolonging Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Cardio- and Vasoprotective Effects of Quinacrine in an In Vivo Rat Model of Myocardial Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Atabrine Dihydrochloride: A Technical Overview of the Active Enantiomer of Quinacrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinacrine, a synthetic acridine derivative, has a long history of use as an antimalarial and antiprotozoal agent.[1][2][3] More recently, its potential in other therapeutic areas, including oncology and neurodegenerative diseases, has been explored.[4][5][6] Quinacrine is a chiral molecule, existing as two non-superimposable mirror images known as enantiomers: d-Atabrine (the dextrorotatory form) and l-Atabrine (the levorotatory form). Emerging research indicates that these enantiomers can possess differential biological activity. This technical guide focuses on d-Atabrine dihydrochloride, identified as an active enantiomer of quinacrine, with a particular emphasis on its known antiprion activity.[7][8][9][10][11] This document provides a compilation of its chemical properties, biological activity, relevant quantitative data, and detailed experimental protocols for its analysis.

Chemical and Physical Properties

d-Atabrine dihydrochloride is the dextrorotatory enantiomer of Atabrine (quinacrine). Its fundamental chemical and physical characteristics are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₃₂Cl₃N₃O | [7][10][12] |

| Molecular Weight | 472.88 g/mol | [7][10][12] |

| CAS Number | 56100-41-5 | [7][8][10] |

| Appearance | Solid | [7][13] |

| Color | Light yellow to yellow | [7][13] |

| Canonical SMILES | C--INVALID-LINK--CCCN(CC)CC.Cl.Cl | [7][8] |

Biological Activity and Mechanism of Action

While much of the mechanistic data has been generated using the racemic mixture of quinacrine, it provides the foundational understanding for the activity of its individual enantiomers. d-Atabrine has been specifically identified as an active enantiomer displaying antiprion activity, while l-Atabrine is noted to be less active.[7][13]

The proposed mechanisms of action for the parent compound, quinacrine, are multifaceted:

-

DNA Intercalation: Quinacrine binds to DNA by intercalating between adjacent base pairs, which can inhibit DNA transcription and translation.[1][3][14]

-

Signaling Pathway Modulation: It has been shown to suppress the NF-κB signaling pathway while activating p53 signaling, ultimately inducing apoptosis.[5][6][15]

-

Enzyme Inhibition: Quinacrine is known to inhibit phospholipase A2.[1][4]

-

Alteration of Cellular pH: The compound can increase the pH of acidic intracellular organelles, which may interfere with viral entry and replication processes.[4]

Caption: Proposed signaling pathways of the parent compound, quinacrine.

Quantitative Data

This section summarizes the available quantitative data for d-Atabrine and its parent compound, quinacrine.

Table 2: Solubility Data

| Compound | Solvent | Solubility | Reference(s) |

| d-Atabrine dihydrochloride | DMSO | 16.67 mg/mL (35.25 mM) | [7][8] |

| l-Atabrine dihydrochloride | DMSO | 20 mg/mL (42.29 mM) | [13] |

| l-Atabrine dihydrochloride | H₂O | 50 mg/mL (105.74 mM) | [13] |

Note: Ultrasonic assistance may be required for dissolution.

Table 3: In Vitro Activity of Quinacrine (Racemic)

| Activity Type | Target/Assay | Value (IC₅₀ / EC₅₀) | Cell Line | Reference(s) |

| Antiviral | SARS-CoV-2 (MOI 0.1) | 1.373 µM | Vero E6 | [4] |

| Antiviral | SARS-CoV-2 (MOI 0.01) | 0.579 µM | Vero E6 | [4] |

| Antiprion | PrPSc Inhibition | 300 nM (approx. 120 ng/mL) | ScN2a | [16] |

Table 4: Pharmacokinetic Data of Quinacrine (Racemic) in Mice

| Administration Route & Dose | Tissue | Concentration Achieved | Study Duration | Animal Model | Reference(s) |

| Oral, 40 mg/kg/day | Brain | ~1 µM | 30 days | Wild-type | [17][18] |

| Oral, 40 mg/kg/day | Brain | ~80 µM | 30 days | P-gp deficient | [17][18] |

| Oral, 37.5 mg/kg/day | Brain | 400 - 600 ng/g | 4 weeks | FVB/CD1 | [16] |

| Oral, 75 mg/kg/day | Brain | ~1500 ng/g | 4 weeks | FVB/CD1 | [16] |

| Oral, 37.5 mg/kg/day | Plasma | 75 - 175 ng/mL | 4 weeks | FVB/CD1 | [16] |

Note: The significant increase in brain concentration in P-glycoprotein (P-gp) deficient mice highlights that quinacrine is a substrate of this efflux transporter, which actively removes the drug from the central nervous system.[17][18]

Table 5: HPLC-Based Enantiomeric Resolution of Quinacrine

The separation of quinacrine's enantiomers has been achieved using a Chirobiotc R column.

| Mobile Phase Composition (Methanol:Acetonitrile:Water:Triethylamine) | Analyte | Retention Factor (k) | Separation Factor (α) | Resolution Factor (Rs) | Reference(s) |

| 60:30:10:0.1 | Enantiomer 1 | 1.30 | 3.54 | 2.08 | [19][20][21] |

| 60:30:10:0.1 | Enantiomer 2 | 4.60 | [19][20][21] |

Experimental Protocols

Protocol 1: Enantiomeric Resolution by High-Performance Liquid Chromatography (HPLC)

This protocol is based on the methodology described for the chiral separation of quinacrine.[19][20][21][22]

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

-

Chiral Stationary Phase (Column):

-

Chirobiotc R column (150 x 4.6 mm, 5.0 µm).

-

-

Mobile Phase:

-

Prepare a mixture of Methanol, Acetonitrile, Water, and Triethylamine in a ratio of 60:30:10:0.1 (v/v/v/v).

-

Filter and degas the mobile phase prior to use.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 450 nm.

-

Column Temperature: Ambient.

-

-

Sample Preparation:

-

Dissolve racemic quinacrine standard or sample in methanol to a final concentration of 1.0 mg/mL.

-

-

Analysis:

-

Inject the sample onto the column and record the chromatogram. The two enantiomers should be resolved into distinct peaks.

-

Caption: General workflow for chiral separation analysis by HPLC.

Protocol 2: Stock Solution Preparation (In Vitro)

This protocol is for preparing a concentrated stock solution for use in cell-based assays and other in vitro experiments.[7][8]

-

Reagents and Materials:

-

d-Atabrine dihydrochloride powder.

-

Anhydrous or newly opened Dimethyl sulfoxide (DMSO).

-

-

Procedure:

-

Storage:

Protocol 3: Example In Vivo Formulation

This protocol provides an example of how to formulate d-Atabrine dihydrochloride for administration in animal models.[7]

-

Vehicle Preparation:

-

Prepare a vehicle solution consisting of 40% PEG300, 5% Tween-80, and 55% Saline.

-

-

Stock Solution:

-

Prepare a concentrated stock of d-Atabrine dihydrochloride in DMSO (e.g., 16.7 mg/mL).

-

-

Final Formulation (Example for 1.67 mg/mL working solution):

-

Take 100 µL of the 16.7 mg/mL DMSO stock solution.

-

Add it to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix again.

-

Add 450 µL of Saline to bring the final volume to 1 mL.

-

The resulting solution will have a concentration of 1.67 mg/mL. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Stereochemistry and Biological Relevance

The differential activity between d-Atabrine and l-Atabrine underscores the importance of stereochemistry in drug action. The three-dimensional arrangement of atoms can lead to different binding affinities with chiral biological targets such as enzymes, receptors, and DNA.[14] While both enantiomers of quinacrine showed equal antimalarial activity in one in vitro study, other activities, such as antiprion effects, appear to be stereoselective.[13][23] This highlights the necessity of evaluating individual enantiomers during the drug development process to potentially enhance therapeutic efficacy and reduce off-target effects.

Caption: Relationship between racemic quinacrine and its enantiomers.

Conclusion and Future Directions

d-Atabrine dihydrochloride is an active enantiomer of the well-known compound quinacrine, demonstrating notable antiprion activity. The data compiled in this guide indicate that while the racemic mixture has been extensively studied, a focused investigation into the properties of the individual d- and l-enantiomers is warranted.

Future research should prioritize:

-

Elucidating the specific molecular interactions that differentiate the antiprion activity of d-Atabrine from its levorotatory counterpart.

-

Conducting comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies on pure d-Atabrine to determine if its profile differs from the racemate, particularly concerning brain penetration and efflux.

-

Evaluating the efficacy and toxicity of the pure d-enantiomer in relevant preclinical models of prion diseases and other potential therapeutic areas.

By isolating and studying the active enantiomer, researchers can potentially develop more potent and safer therapeutics based on the quinacrine scaffold.

References

- 1. (+-)-Quinacrine | C23H30ClN3O | CID 237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quinacrine.org [quinacrine.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. mdpi.com [mdpi.com]

- 5. Repurposing of Anti-Malarial Drug Quinacrine for Cancer Treatment: A Review [mdpi.com]

- 6. Mepacrine - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. mybiosource.com [mybiosource.com]

- 10. d-Atabrine dihydrochloride - MedChem Express [bioscience.co.uk]

- 11. d-Atabrine dihydrochloride - MedChem Express [bioscience.co.uk]

- 12. d-Atabrine dihydrochloride | C23H32Cl3N3O | CID 76971372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Differential binding of the enantiomers of chloroquine and quinacrine to polynucleotides: implications for stereoselective metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Pharmacokinetics of quinacrine in the treatment of prion disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of Quinacrine Efflux from Mouse Brain via the P-glycoprotein Efflux Transporter | PLOS One [journals.plos.org]

- 18. Pharmacokinetics of quinacrine efflux from mouse brain via the P-glycoprotein efflux transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. Antimalarial activity of optical isomers of quinacrine dihydrochloride against chloroquine-sensitive and -resistant Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antiprion Activity of d-Atabrine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prion diseases, or transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders affecting both humans and animals. The hallmark of these diseases is the conversion of the normal cellular prion protein (PrPC) into a misfolded, pathogenic isoform known as PrPSc. This conversion is a central event in the progression of the disease, making it a key target for therapeutic intervention. Among the compounds investigated for antiprion activity, quinacrine, a drug historically used for treating malaria, has shown promise in cell culture models. Quinacrine is a chiral molecule, existing as two enantiomers: (S)-quinacrine and (R)-quinacrine. Research has indicated that the antiprion activity of quinacrine is stereoselective, with the (S)-enantiomer, also known as d-Atabrine, exhibiting superior efficacy. This technical guide provides an in-depth overview of the antiprion activity of d-Atabrine dihydrochloride, focusing on quantitative data, experimental methodologies, and the current understanding of its mechanism of action.

Quantitative Data on Antiprion Activity

The antiprion activity of d-Atabrine and its related compounds has been quantified in various in vitro studies, primarily through the determination of the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) required to reduce PrPSc levels in prion-infected cell lines. The data presented below summarizes key findings from the literature, highlighting the stereoselective nature of this activity.

| Compound | Prion Strain | Cell Line | EC50/IC50 (µM) | Reference |

| (S)-Quinacrine (d-Atabrine) | RML | ScN2a | Superior to (R)-quinacrine | [1] |

| (R)-Quinacrine | RML | ScN2a | Less active than (S)-quinacrine | [1] |

| Racemic Quinacrine | RML | ScN2a | ~0.3 | [2] |

| Racemic Quinacrine | RML | ScN2a | 0.23 | [3] |

| Racemic Quinacrine | 22L | ScN2a | 0.59 | [3] |

| Racemic Quinacrine | Fukuoka-1 | ScN2a | 1.88 | [3] |

| Racemic Quinacrine | RML | ScN2a | ~0.4 | [3] |

Note: d-Atabrine is the (S)-enantiomer of quinacrine. The table illustrates that while racemic quinacrine shows potent antiprion activity in the sub-micromolar range, the (S)-enantiomer is the more active form.[1][2][3] The efficacy of quinacrine can also vary depending on the prion strain being tested.[3]

Experimental Protocols

The evaluation of antiprion compounds relies on robust and reproducible experimental models. The following sections detail the methodologies for two key in vitro assays used to assess the efficacy of d-Atabrine dihydrochloride.

Scrapie Cell Assay (SSCA)

The Scrapie Cell Assay is a quantitative method for measuring prion infectivity in cell culture. It is widely used for screening potential antiprion compounds.

Methodology:

-

Cell Plating: Prion-susceptible neuroblastoma cells (e.g., N2a sublines) are seeded in 96-well plates.

-

Infection: The cells are exposed to a prion-infected brain homogenate (e.g., RML strain) for a defined period, typically 3 days.

-

Compound Treatment: The compound of interest, such as d-Atabrine dihydrochloride, is added to the cell culture medium at various concentrations.

-

Cell Splitting: To dilute out the initial inoculum, the cells are grown to confluence and then split multiple times (e.g., three times at a 1:10 dilution).

-

Detection of PrPSc-positive cells: After the final split, the number of PrPSc-positive cells is determined. This is often done using an ELISPOT (enzyme-linked immunospot) assay, where cells are filtered onto a membrane, treated with proteinase K to digest PrPC, and then probed with a PrPSc-specific antibody.

-

Quantification: The number of spots, each representing a PrPSc-positive cell, is counted to determine the level of prion infectivity and the inhibitory effect of the compound.

Protein Misfolding Cyclic Amplification (PMCA)

PMCA is a cell-free technique that mimics the prion replication process in vitro, allowing for the rapid amplification of minute amounts of PrPSc. It is a valuable tool for studying the mechanism of prion propagation and for screening inhibitors.

Methodology:

-

Substrate Preparation: A substrate containing an excess of normal prion protein (PrPC) is prepared, typically from the brain homogenate of healthy animals.

-

Seeding: A small amount of prion-containing material (the "seed") is added to the PrPC substrate.

-

Compound Addition: The test compound, such as d-Atabrine dihydrochloride, is added to the reaction mixture.

-

Cyclic Amplification: The mixture is subjected to cycles of incubation and sonication.

-

Incubation: During this phase, the PrPSc seed recruits and converts PrPC molecules, causing the prion aggregates to grow.

-

Sonication: The aggregates are then fragmented by ultrasound, creating more smaller seeds for the next round of amplification.

-

-

Detection: After a set number of cycles, the amplified PrPSc is detected, usually by Western blotting after proteinase K digestion. The intensity of the PrPSc signal indicates the efficiency of amplification and the inhibitory effect of the compound.

Proposed Mechanisms of Antiprion Activity

The precise molecular mechanism by which d-Atabrine exerts its antiprion activity is not yet fully understood. However, several hypotheses have been proposed based on the known properties of its parent compound, quinacrine. These potential mechanisms are not mutually exclusive and may act in concert.

1. Lysosomotropic Activity: Quinacrine is a weak base that can accumulate in acidic cellular compartments such as lysosomes. This accumulation can raise the lysosomal pH, potentially inhibiting the activity of acidic proteases that may be involved in the fragmentation or processing of PrPSc. By altering the lysosomal environment, d-Atabrine may interfere with the degradation and propagation of prions.

2. Cholesterol Redistribution: The conversion of PrPC to PrPSc is thought to occur in specific membrane microdomains known as lipid rafts, which are rich in cholesterol. Some studies suggest that quinacrine can induce the redistribution of cholesterol from the plasma membrane to intracellular compartments. This disruption of lipid raft integrity could inhibit the interaction between PrPC and PrPSc, thereby blocking prion conversion.

3. Direct Interaction with PrP: There is some evidence to suggest that quinacrine may directly bind to either PrPC or PrPSc. Binding to PrPC could stabilize its native conformation and prevent its conversion to the pathogenic isoform. Alternatively, binding to PrPSc could interfere with its ability to act as a template for further prion replication or promote its clearance.

Conclusion and Future Directions

d-Atabrine dihydrochloride, the (S)-enantiomer of quinacrine, demonstrates potent and stereoselective antiprion activity in vitro. While the initial promise of quinacrine in cell culture models has not yet translated into successful clinical therapies for prion diseases, the study of its more active enantiomer, d-Atabrine, remains a valuable area of research. A deeper understanding of its precise mechanism of action is crucial for the rational design of more effective and less toxic derivatives. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by d-Atabrine. Furthermore, in vivo studies using d-Atabrine, as opposed to the racemic mixture, are warranted to fully assess its therapeutic potential. The development of advanced drug delivery systems to enhance its brain penetration could also be a critical step in translating its in vitro efficacy to a clinical setting.

References

Methodological & Application

Application Note: Preparation of d-Atabrine Dihydrochloride Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

d-Atabrine dihydrochloride, an active enantiomer of Quinacrine, is noted for its biological activities, including antiprion activity.[1][2][3] Proper preparation of stock solutions is critical for ensuring experimental accuracy and reproducibility. This document provides a detailed protocol for the preparation, storage, and handling of d-Atabrine dihydrochloride stock solutions.

Physicochemical Properties & Data

Accurate data is essential for calculating concentrations and understanding the compound's behavior in solution. The key properties of d-Atabrine dihydrochloride are summarized below.

| Property | Value | References |

| Molecular Formula | C₂₃H₃₂Cl₃N₃O | [1][2][4] |

| Molecular Weight | 472.88 g/mol | [1][2][4] |

| CAS Number | 56100-41-5 | [1][2] |

| Appearance | Light yellow to yellow solid | [1] |

| Solubility | DMSO: 16.67 mg/mL (35.25 mM) | [1][3][5] |

| Purity | >98% | [2][6] |

| Storage (Powder) | Store at 4°C, sealed away from moisture. | [1] |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. | [1][5][7] |

Safety and Handling Precautions

d-Atabrine dihydrochloride (and its racemate, Quinacrine dihydrochloride) requires careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, gloves, and a lab coat.[8][9]

-

Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][9][10]

-

Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[8][11]

-

Ingestion: Harmful if swallowed. Do not eat, drink, or smoke when handling this product.[9][10]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[11]

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a 10 mM stock solution in DMSO.

Materials:

-

d-Atabrine dihydrochloride powder

-

Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)[1]

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or cryovials

-

Sterile pipette tips

-

Vortex mixer

Calculation: To prepare a stock solution of a desired concentration, use the following formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

Example Calculation for 1 mL of 10 mM Stock Solution:

-

Mass (mg) = 10 mmol/L * 0.001 L * 472.88 g/mol * 1000 mg/g

-

Mass (mg) = 4.73 mg

Procedure:

-

Equilibration: Allow the d-Atabrine dihydrochloride vial to reach room temperature before opening to prevent condensation.

-

Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh 4.73 mg of the d-Atabrine dihydrochloride powder into the tube.

-

Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the powder. The use of newly opened, low-moisture DMSO is recommended as the compound is hygroscopic.[1]

-

Dissolution: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. If dissolution is slow, sonication in an ultrasonic bath for a short period may be helpful.[1][3][5]

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 20-100 µL) in sterile cryovials.[5][7]

-

Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

-

Storage: Store the aliquots in a sealed container at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][5]

Visual Workflows and Diagrams

Caption: Workflow for d-Atabrine Dihydrochloride Stock Solution Preparation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. d-Atabrine dihydrochloride - MedChem Express [bioscience.co.uk]

- 3. d-Atabrine dihydrochloride | TargetMol [targetmol.com]

- 4. d-Atabrine dihydrochloride | C23H32Cl3N3O | CID 76971372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. mybiosource.com [mybiosource.com]

- 7. glpbio.com [glpbio.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Quinacrine dihydrochloride|69-05-6|MSDS [dcchemicals.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols: Solubility of d-Atabrine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility of d-Atabrine dihydrochloride in Dimethyl Sulfoxide (DMSO) and water. It includes quantitative data, protocols for solution preparation, and a generalized experimental workflow for solubility determination.

Introduction

d-Atabrine dihydrochloride is the active enantiomer of quinacrine and is noted for its antiprion activity[1][2]. Accurate solubility data is fundamental for the design and execution of in vitro and in vivo studies, ensuring reliable and reproducible results. This document outlines the solubility parameters and provides standardized protocols for the preparation of stock solutions.

Solubility Data

The solubility of d-Atabrine dihydrochloride in commonly used laboratory solvents is summarized below. It is important to note that for DMSO, using a fresh, anhydrous grade is recommended as hygroscopic DMSO can negatively impact solubility[1]. For aqueous solutions, sonication may be required to facilitate dissolution.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 16.67 | 35.25 | Ultrasonic assistance is recommended. Use newly opened, anhydrous DMSO[1]. |

| Water | 28.57 - 50 | 60.42 - 105.74 | Based on data for quinacrine dihydrochloride and l-Atabrine dihydrochloride. Sonication may be needed[3][4]. |

Note: The molecular weight of d-Atabrine dihydrochloride is 472.88 g/mol .

Experimental Protocols

3.1. Preparation of a d-Atabrine Dihydrochloride Stock Solution in DMSO (10 mM)

This protocol details the preparation of a 10 mM stock solution in DMSO.

Materials:

-

d-Atabrine dihydrochloride (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Microcentrifuge tubes or vials

-

Pipettes

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Weighing: Accurately weigh out 1 mg of d-Atabrine dihydrochloride powder and transfer it to a sterile microcentrifuge tube.

-

Solvent Addition: Add 211.5 µL of anhydrous DMSO to the tube containing the powder[1]. This will yield a final concentration of 10 mM.

-

Dissolution: Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.

-

Sonication: If the compound is not fully dissolved, place the tube in an ultrasonic water bath. Sonicate for 10-15 minutes, or until the solution is clear and free of particulates[2][5]. Heating the solution to 37°C can also aid in solubilization[2].

-

Storage: Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months[1].

3.2. General Protocol for Aqueous Solution Preparation

This protocol provides a general method for preparing aqueous solutions. The solubility of quinacrine dihydrochloride, a closely related compound, is reported as 1 gram in 35 mL of water (approximately 28.57 mg/mL)[4].

Materials:

-

d-Atabrine dihydrochloride (solid powder)

-

Deionized or distilled water

-

Calibrated analytical balance

-

Volumetric flask or conical tube

-

Magnetic stirrer and stir bar or vortex mixer

-

Ultrasonic water bath

Procedure:

-

Weighing: Weigh the desired amount of d-Atabrine dihydrochloride. For a 10 mg/mL solution, for example, weigh 10 mg of the compound.

-

Solvent Addition: Add a portion of the total required volume of water (e.g., 80% of the final volume) to the flask or tube.

-

Dissolution: While stirring or vortexing, gradually add the weighed powder to the water. Continue mixing until the powder is fully dispersed.

-

Sonication: Place the container in an ultrasonic water bath to aid dissolution until the solution becomes clear.

-

Final Volume Adjustment: Once dissolved, add water to reach the final desired volume and mix thoroughly.

-

Sterilization and Storage: For cell culture or other sterile applications, filter the final solution through a 0.22 µm sterile filter. Store the solution appropriately based on experimental requirements.

Visualized Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound.

Caption: Workflow for experimental solubility determination.

Biological Activity Context

d-Atabrine dihydrochloride is an enantiomer of quinacrine, which has been shown to exhibit biological activity, including the suppression of NF-κB and the activation of p53 signaling pathways[6]. Understanding its solubility is a critical first step for further investigation into its mechanisms of action. The protocols provided here serve as a foundation for preparing this compound for a variety of research applications.

References

Application Notes and Protocols: d-Atabrine Dihydrochloride in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-Atabrine dihydrochloride is the active enantiomer of Quinacrine (also known as Atabrine), a compound historically used as an antimalarial and antiprotozoal agent.[1][2][3] Emerging research has highlighted its potential as an anticancer agent, demonstrating cytotoxic effects across a variety of cancer cell lines. Its mechanism of action is multifaceted, primarily involving the suppression of the NF-κB signaling pathway and the activation of the p53 tumor suppressor pathway.[1] These actions culminate in the induction of apoptosis and cell cycle arrest, making d-Atabrine dihydrochloride a compound of significant interest in oncological research and drug development.

These application notes provide detailed protocols for utilizing d-Atabrine dihydrochloride in fundamental cell culture experiments, including the assessment of cell viability, induction of apoptosis, and analysis of cell cycle distribution.

Data Presentation: Efficacy of Atabrine/Quinacrine Across Various Cancer Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values of Quinacrine (the racemic mixture containing d-Atabrine) in different cancer cell lines. These values serve as a reference for determining appropriate concentration ranges for d-Atabrine dihydrochloride in your experimental models.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| SGC-7901 | Human Gastric Cancer | 16.18 | [1] |

| H2452 | Malignant Pleural Mesothelioma | 3.46 ± 0.07 | [4] |

| H226 | Malignant Pleural Mesothelioma | 1.84 ± 0.12 | [4] |

| A549 | Non-small Cell Lung Cancer | Not specified, effective at 2.5-5 µM | [4] |

| H2052 | Malignant Pleural Mesothelioma | Not specified, effective at low µM | [4] |

Experimental Protocols

Preparation of d-Atabrine Dihydrochloride Stock Solution

Proper preparation of the stock solution is critical for accurate and reproducible experimental results.

Materials:

-

d-Atabrine dihydrochloride powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

Protocol:

-

d-Atabrine dihydrochloride is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 4.73 mg of d-Atabrine dihydrochloride (molecular weight: 472.88 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage. For short-term storage (up to one month), 4°C is acceptable.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of d-Atabrine dihydrochloride on cell proliferation and viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

d-Atabrine dihydrochloride stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of d-Atabrine dihydrochloride in complete medium from the stock solution.

-